molecular formula C16H15NO2S B1592946 1-(Isocyano(tosyl)methyl)-3-methylbenzene CAS No. 459216-21-8

1-(Isocyano(tosyl)methyl)-3-methylbenzene

Cat. No.: B1592946
CAS No.: 459216-21-8
M. Wt: 285.4 g/mol
InChI Key: UIULXLLBHXETDZ-UHFFFAOYSA-N
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Description

1-(Isocyano(tosyl)methyl)-3-methylbenzene is a compound that features an isocyano group attached to a tosylmethyl group, which is further connected to a benzene ring substituted with a methyl group. This compound is part of the broader class of isocyanides, which are known for their unique reactivity and versatility in organic synthesis. Isocyanides have been utilized in various fields, including medicinal chemistry, due to their ability to coordinate with metals and participate in multicomponent reactions .

Preparation Methods

The synthesis of 1-(Isocyano(tosyl)methyl)-3-methylbenzene typically involves the reaction of p-toluenesulfonylmethyl isocyanide (TosMIC) with appropriate reagents. TosMIC is a densely functionalized building block that can undergo various reactions due to its isocyano group, acidic α-carbon atom, and tosyl group . The preparation of TosMIC itself involves the reaction of p-toluenesulfonyl chloride with sodium cyanide, followed by methylation.

In industrial settings, the production of this compound may involve large-scale synthesis using similar methods, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(Isocyano(tosyl)methyl)-3-methylbenzene undergoes a variety of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Isocyano(tosyl)methyl)-3-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Isocyano(tosyl)methyl)-3-methylbenzene exerts its effects involves its isocyano group, which can coordinate with metal ions and participate in various chemical reactions. The isocyano group acts as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with metals. These interactions can influence the activity of enzymes and other biological molecules, making the compound useful in medicinal chemistry and biochemistry .

Comparison with Similar Compounds

1-(Isocyano(tosyl)methyl)-3-methylbenzene can be compared with other isocyanide derivatives, such as:

The uniqueness of this compound lies in its combination of the isocyano group with the tosylmethyl and methylbenzene moieties, which provides a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

1-[isocyano-(4-methylphenyl)sulfonylmethyl]-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2S/c1-12-7-9-15(10-8-12)20(18,19)16(17-3)14-6-4-5-13(2)11-14/h4-11,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIULXLLBHXETDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC(=C2)C)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622210
Record name 1-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459216-21-8
Record name 1-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Isocyano(tosyl)methyl)-3-methylbenzene
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1-(Isocyano(tosyl)methyl)-3-methylbenzene
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1-(Isocyano(tosyl)methyl)-3-methylbenzene
Reactant of Route 4
1-(Isocyano(tosyl)methyl)-3-methylbenzene
Reactant of Route 5
1-(Isocyano(tosyl)methyl)-3-methylbenzene

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